molecular formula C37H57N7O10S B13710939 (S, R, S)-AHPC-PEG6-Azide

(S, R, S)-AHPC-PEG6-Azide

Cat. No.: B13710939
M. Wt: 792.0 g/mol
InChI Key: VLTOMOCVFZUMRW-JSWXEYCZSA-N
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Description

(S, R, S)-AHPC-PEG6-Azide is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which make it a versatile tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S, R, S)-AHPC-PEG6-Azide typically involves multiple steps, starting from commercially available precursors. The process often includes the protection and deprotection of functional groups, as well as the formation of key intermediates through selective reactions. Common synthetic routes may involve the use of coupling agents, catalysts, and specific reaction conditions to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis platforms, and advanced purification methods are often employed to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S, R, S)-AHPC-PEG6-Azide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, thiols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

(S, R, S)-AHPC-PEG6-Azide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of (S, R, S)-AHPC-PEG6-Azide involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it a valuable tool for bioconjugation and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    (S, R, S)-AHPC-PEG4-Azide: A shorter PEG chain variant with similar properties but different solubility and bioavailability.

    (S, R, S)-AHPC-PEG8-Azide: A longer PEG chain variant with enhanced solubility and potential for different applications.

Uniqueness

(S, R, S)-AHPC-PEG6-Azide stands out due to its optimal PEG chain length, which balances solubility and bioavailability. Its unique stereochemistry and functional groups make it a versatile compound for various scientific applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C37H57N7O10S

Molecular Weight

792.0 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C37H57N7O10S/c1-27-33(55-26-40-27)29-7-5-28(6-8-29)24-39-35(47)31-23-30(45)25-44(31)36(48)34(37(2,3)4)42-32(46)9-11-49-13-15-51-17-19-53-21-22-54-20-18-52-16-14-50-12-10-41-43-38/h5-8,26,30-31,34,45H,9-25H2,1-4H3,(H,39,47)(H,42,46)/t30-,31+,34-/m1/s1

InChI Key

VLTOMOCVFZUMRW-JSWXEYCZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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